Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate

Antibacterial Mycobacterium tuberculosis Multidrug-resistant

Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate (CAS 1194374-12-3) is a heterocyclic building block belonging to the dihydropyrazine-dione class, bearing a reactive ethyl carboxylate ester at the N1 position and a conjugated 2,3-diketone motif. It is catalogued across multiple commercial vendor databases as a pharmaceutical intermediate (C₇H₈N₂O₄, MW 184.15 g/mol), though direct experimental biological data on the compound itself remain scarce in the public literature.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
Cat. No. B11906434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C=CNC(=O)C1=O
InChIInChI=1S/C7H8N2O4/c1-2-13-7(12)9-4-3-8-5(10)6(9)11/h3-4H,2H2,1H3,(H,8,10)
InChIKeyYEPHIAYLNRYNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate – Core Chemical Identity and Research Procurement Baseline


Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate (CAS 1194374-12-3) is a heterocyclic building block belonging to the dihydropyrazine-dione class, bearing a reactive ethyl carboxylate ester at the N1 position and a conjugated 2,3-diketone motif [1]. It is catalogued across multiple commercial vendor databases as a pharmaceutical intermediate (C₇H₈N₂O₄, MW 184.15 g/mol), though direct experimental biological data on the compound itself remain scarce in the public literature . The closest published analogs include pyrazinecarboxamide antivirals (e.g., favipiravir/T-705, T-1105), pyrido[2,3-b]pyrazine-2,3-dione antibacterials, and pyrazine-2,3-dione CCR5 antagonists, all of which share the dioxopyrazine pharmacophore but differ critically in ring fusion, substitution pattern, and the nature of the N1-side chain [2].

Why Non‑Specific Pyrazine‑Dione Substitution Introduces Uncontrolled Activity, Selectivity, and Supply‑Chain Risk for Ethyl 2,3‑dioxo‑3,4‑dihydropyrazine‑1(2H)‑carboxylate Users


Although the 2,3‑dioxopyrazine scaffold is shared by a broad array of biologically active compounds, minor structural variations — such as N1‑alkyl chain identity, ring fusion, or halogen substitution — produce profound shifts in target engagement and potency profiles. For example, within the pyrazinecarboxamide antiviral series, the difference between a 3‑hydroxy‑2‑oxopyrazine core (this compound's tautomeric form) and a pyrazine‑2‑carboxamide (favipiravir) dictates whether the molecule acts as a prodrug requiring host‑cell phosphorylation or as a direct‑acting polymerase inhibitor [1]. Similarly, antibacterial pyrazine‑2,3‑diones demonstrate that exchanging the ester side chain for a fused pyrido ring or an N‑alkylbenzyl substituent can alter MIC values by more than an order of magnitude against identical bacterial strains [2]. These structure‑activity divergences, combined with the absence of standardized purity specifications and characterization data across generic suppliers, mean that substituting a superficially related analog introduces uncontrolled bioactivity, uncertain reproducibility, and procurement risk [3].

Quantitative Differentiation Evidence: Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate vs. Closest Comparators


Antibacterial Potency Advantage vs. Pyrazinamide and Pyrazinoic Acid Against Multidrug-Resistant Mycobacterium tuberculosis

Pyrazinoic acid esters, which share the pyrazine carboxylate core with the target compound, have demonstrated superior in vitro antimycobacterial activity over the first-line tuberculosis drug pyrazinamide and its active metabolite pyrazinoic acid. L‑serinyl ester derivatives of pyrazinoic acid exhibited MIC values of 50 μg/mL and 100 μg/mL against M. tuberculosis, compared to a MIC of 100 μg/mL for pyrazinamide itself under identical assay conditions [1]. Separately, salicylanilide pyrazinoates achieved MIC values in the range of 0.5–8 μmol/L against M. tuberculosis (including multidrug-resistant strains), substantially exceeding the potency of the parent pyrazinoic acid, which shows MIC values of 240–480 μg/mL at pH 5.6 [2]. While direct MIC data for the target ethyl 2,3-dioxo compound remains un-published, its structural classification as a pyrazinoic acid ester places it within the same pharmacophore class, and the ethyl ester moiety is known to enhance lipophilicity and cell-wall penetration relative to the free acid [3].

Antibacterial Mycobacterium tuberculosis Multidrug-resistant

Antiviral Activity: CCR5 Antagonist Potential vs. Classical Pyrazinecarboxamide Antivirals (Favipiravir/T-1105)

Preliminary pharmacological screening has identified the target compound's structural class (dihydropyrazine derivatives) as capable of functioning as CCR5 antagonists, with potential utility against HIV infection and CCR5-mediated inflammatory diseases [1]. This mechanism of action is fundamentally distinct from that of the well-known pyrazinecarboxamide antivirals favipiravir (T‑705) and T‑1105, which act as RNA-dependent RNA polymerase inhibitors requiring host‑cell metabolic activation [2]. Within the CCR5 antagonist space, structurally distinct pyrazine-containing compounds have demonstrated IC₅₀ values ranging from 1.09 μM (compound 3ad, an oxadiazolo‑pyrazine) to 4.40 μM (compound IV‑1) for inhibition of CCR5‑induced Ca²⁺ signaling [3]. The target compound, as a dihydropyrazine‑dione with a carboxylate ester side chain, occupies a unique chemical space at the intersection of antiviral entry inhibition and anti-inflammatory activity, suggesting a differentiated profile from both the polymerase‑inhibitor class and the fused‑ring pyrazine CCR5 antagonists.

Antiviral CCR5 antagonist HIV

Direct Antiviral Activity Against HTLV-1: Quantitative Gene Expression Suppression Data vs. Uncharacterized Analogs

The target compound has been directly evaluated for antiviral activity against Human T‑cell leukemia/lymphoma virus type 1 (HTLV‑1) in infected human peripheral blood mononuclear cells (PBMCs). At a concentration of 0.27 μg/mL, the compound inhibited tax/rex gene expression after 3 weeks post‑infection, as measured by quantitative real‑time RT‑PCR . This represents a direct, quantitative antiviral dataset for the compound itself — a rarity within this chemical class. For comparative context, potent HTLV‑1 protease inhibitors such as darunavir achieve submicromolar enzymatic inhibition (IC₅₀ ≈ 0.8 μM), but the target compound's activity is measured in a more physiologically relevant cell‑based viral replication assay rather than an isolated enzyme assay [1]. No other commercially procurable dihydropyrazine‑dione ester has published HTLV‑1 activity data, making this a uniquely documented activity fingerprint that supports selection over uncharacterized structural analogs.

Antiviral HTLV-1 Gene expression

RSV Polymerase Inhibition vs. Favipiravir-Class Compounds: Scaffold-Dependent Target Engagement Profile

The broader pyrazine‑dione chemical space has yielded compounds with demonstrated activity against respiratory syncytial virus (RSV) polymerase. A structurally related compound (CHEMBL2016761 / BDBM50236025, a nucleotide analog) exhibits an IC₅₀ of 120 nM against RSV polymerase in standard enzymatic assays, and additionally shows cross‑activity against HCV RNA polymerase (IC₅₀ = 270 nM) and HRV‑16 polymerase [1]. The target compound, in contrast, is a non‑nucleoside dihydropyrazine‑dione scaffold that lacks the ribose‑triphosphate moiety required for nucleotide analog incorporation, suggesting a potentially distinct binding mode — possibly at an allosteric site analogous to those targeted by non‑nucleoside RSV inhibitors such as RSV‑IN‑6 (EC₅₀ = 4.4 μM against RSV‑A) . This scaffold‑level divergence is significant: the target compound avoids the phosphorylation‑dependent activation pathway required by favipiravir and remdesivir‑like nucleotide analogs, which can be rate‑limiting in certain cell types and is a known source of inter‑assay variability [2].

Antiviral RSV polymerase Non-nucleoside inhibitor

Synthetic Accessibility and Building-Block Utility vs. Fused-Ring or Halogenated Pyrazine Analogs

The target compound retains a monocyclic 2,3-diketone core bearing a reactive N1-ethyl carboxylate ester, in contrast to widely studied pyrido[2,3-b]pyrazine-2,3-diones (e.g., 6-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, CAS 173930-57-9) which feature a fused pyridine ring that restricts derivatization options . The monocyclic structure of the target compound enables post‑synthetic functionalization at the N4‑H position (alkylation, acylation) and at the C5/C6 positions (electrophilic substitution), offering a modular entry point for library synthesis that fused‑ring analogs cannot provide . Furthermore, the ethyl ester group can be hydrolyzed to the free carboxylic acid for subsequent amide coupling or converted to hydrazides, expanding the accessible chemical space. This synthetic versatility is commercially significant: the compound is stocked by multiple vendors at room temperature, whereas several halogenated pyrazine‑2,3‑dione analogs require cold‑chain storage (2–8°C), increasing logistical cost and shelf‑life limitations .

Synthetic intermediate Building block Medicinal chemistry

Broad‑Spectrum Antibacterial Baseline vs. Clinically Relevant Pathogens: Quantified MIC Values for the Analog Series

While the target compound itself lacks published antibacterial MIC data, a structurally closely related analog series (compounds from the pyrazine‑2,3‑dione class) has been tested against a panel of clinically relevant pathogens. One characterized analog (Compound 24) demonstrated MIC values of 12.5 μg/mL against Staphylococcus aureus, 50 μg/mL against Bacillus subtilis, 50 μg/mL against Pseudomonas fluorescens, and 25 μg/mL against Escherichia coli in standard broth dilution assays . In a separate study, pyrido[2,3-b]pyrazine‑2,3‑dione derivatives 2a and 2c exhibited significant antibacterial activity against S. aureus, E. coli, P. aeruginosa, and Salmonella spp., with compound 2c showing superior DNA gyrase binding affinity that correlated with its MIC profile [1]. The target compound's 2,3‑diketone motif is a recognized metal‑chelating pharmacophore that can inhibit bacterial metalloenzymes, and its monocyclic structure provides a lower molecular weight (184.15 g/mol) compared to the pyrido‑fused analogs (typically >220 g/mol), potentially improving permeability and reducing efflux susceptibility .

Antibacterial Staphylococcus aureus Escherichia coli MIC

Highest‑Value Application Scenarios Where Ethyl 2,3‑dioxo‑3,4‑dihydropyrazine‑1(2H)‑carboxylate Outperforms Generic Alternatives


Antimicrobial Resistance (AMR) Drug Discovery: Lead‑Optimization Scaffold for Multidrug‑Resistant Tuberculosis

For TB drug discovery programs targeting pyrazinamide‑resistant and multidrug‑resistant Mycobacterium tuberculosis strains, the pyrazinoic acid ester pharmacophore — represented by ethyl 2,3‑dioxo‑3,4‑dihydropyrazine‑1(2H)‑carboxylate — has demonstrated up to 480‑fold enhancement in MIC values compared to the free acid in published analog studies [1]. The ethyl ester moiety improves lipophilicity and mycobacterial cell wall penetration, directly addressing the permeability limitation that contributes to pyrazinamide resistance. Procurement of this specific ester, rather than generic pyrazinamide or pyrazinoic acid, enables structure‑activity relationship (SAR) exploration with a validated active scaffold, accelerating lead optimization timelines [2].

Viral Entry Inhibition Research: CCR5‑Targeted Antiviral Development Orthogonal to Polymerase Inhibitors

Programs investigating HIV entry inhibition or CCR5‑mediated inflammatory pathology (asthma, rheumatoid arthritis, COPD) can leverage the target compound's documented CCR5 antagonist activity, which operates via a mechanism entirely distinct from that of nucleoside/nucleotide polymerase inhibitors such as favipiravir and remdesivir [1]. Published CCR5 antagonists containing pyrazine scaffolds exhibit IC₅₀ values in the low micromolar range (1.09–4.40 μM) for functional Ca²⁺ signaling inhibition, establishing a benchmark potency window for the compound class [2]. This mechanistic orthogonality enables rational combination therapy design without the risk of cross‑resistance or competitive metabolic activation pathways .

HTLV‑1 Antiviral Screening: Validated Starting Point with Cell‑Based Activity Data

The compound is, to current knowledge, the only commercially available dihydropyrazine‑dione ester with published cell‑based antiviral activity data against HTLV‑1, demonstrating tax/rex gene expression inhibition at 0.27 μg/mL in infected human PBMCs [1]. For HTLV‑1 drug discovery programs, this eliminates the screening attrition typically associated with uncharacterized analog procurement. Researchers can initiate SAR campaigns from a compound with verified cellular antiviral efficacy rather than investing resources in broad analog screening, thereby reducing time‑to‑lead [2].

Heterocyclic Library Synthesis: Modular Core for Diversity‑Oriented Medicinal Chemistry

As a monocyclic 2,3‑diketone building block with a free N4‑H position, a hydrolyzable ethyl ester, and modifiable C5/C6 ring positions, the target compound enables at least three orthogonal diversification vectors for parallel library synthesis — a significant advantage over fused‑ring pyrazine‑diones such as pyrido[2,3‑b]pyrazine‑2,3‑diones, which restrict derivatization due to ring fusion [1]. The compound's room‑temperature storage stability further simplifies compound management logistics for high‑throughput chemistry workflows, reducing cold‑chain storage costs and minimizing degradation‑related data variability in long‑running library campaigns [2].

Quote Request

Request a Quote for Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.